

The Bifunctional Nature of Azido-PEG12-acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Azido-PEG12-acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of **Azido-PEG12-acid**, a versatile heterobifunctional linker critical in modern bioconjugation, drug delivery, and proteomics. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and visual representations of its reaction mechanisms and applications.

Core Concepts: Understanding the Bifunctional Advantage

Azido-PEG12-acid is a polyethylene glycol (PEG) derivative that possesses two distinct reactive termini: an azide group ($-N_3$) and a carboxylic acid group ($-COOH$), separated by a 12-unit PEG spacer.^{[1][2][3]} This unique structure provides a powerful tool for covalently linking two different molecules with high specificity and efficiency.

- **The Azide Terminus:** This functional group is primarily utilized in "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. **Azido-PEG12-acid** can participate in:
 - **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** A robust reaction with terminal alkynes to form a stable triazole linkage.
 - **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** A copper-free click chemistry variant that reacts with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne

(BCN), ideal for applications in living systems where copper toxicity is a concern.

- **The Carboxylic Acid Terminus:** The carboxylic acid group can be readily coupled with primary amines (-NH₂) to form a stable amide bond. This reaction typically requires activation of the carboxylic acid using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
- **The PEG12 Spacer:** The 12-unit polyethylene glycol linker is a key component that imparts several advantageous properties:
 - **Hydrophilicity:** Increases the aqueous solubility of the linker and the resulting conjugate.
 - **Flexibility and Reduced Steric Hindrance:** The long, flexible chain minimizes steric hindrance between the conjugated molecules.
 - **Biocompatibility:** PEG is well-known for its low immunogenicity and resistance to protein adsorption.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for **Azido-PEG12-acid**, compiled from various supplier specifications.

Property	Value	References
Molecular Weight	~643.7 g/mol	
Purity	≥95%	
Solubility	Soluble in water, DMSO, DMF, and DCM	
Storage Conditions	-20°C, desiccated, protected from light	

Experimental Protocols

The following are detailed methodologies for the key reactions involving **Azido-PEG12-acid**.

Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of **Azido-PEG12-acid** to a protein containing primary amines.

Materials:

- **Azido-PEG12-acid**
- Protein with primary amines (e.g., antibody, enzyme)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting column

Procedure:

- Reagent Preparation: Equilibrate **Azido-PEG12-acid**, EDC, and NHS to room temperature. Prepare stock solutions of each in an appropriate anhydrous solvent (e.g., DMSO or DMF).
- Activation of **Azido-PEG12-acid**:
 - Dissolve **Azido-PEG12-acid** in Activation Buffer.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the **Azido-PEG12-acid** solution.
 - Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Protein:

- Immediately add the activated **Azido-PEG12-acid** solution to the protein solution in the Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a good starting point.
- Incubate for 2 hours at room temperature or overnight at 4°C.
- Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any excess NHS esters. Incubate for 15 minutes.
- Purification: Remove excess linker and byproducts using a desalting column or dialysis against an appropriate buffer.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified molecule to the azide terminus of an **Azido-PEG12-acid** conjugate.

Materials:

- **Azido-PEG12-acid** conjugated molecule
- Alkyne-modified molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Reagent Preparation: Prepare stock solutions of CuSO_4 (100 mM in water), sodium ascorbate (1 M in water, freshly prepared), and THPTA (100 mM in water).
- Reaction Setup:

- In a reaction tube, combine the azido-modified molecule and the alkyne-modified molecule (typically a 1:2 to 1:5 molar ratio) in the Reaction Buffer.
- Add THPTA to a final concentration of 1 mM.
- Add CuSO₄ to a final concentration of 0.1 mM.
- Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
- Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
- Purification: Purify the resulting conjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a DBCO-modified molecule to the azide terminus of an **Azido-PEG12-acid** conjugate.

Materials:

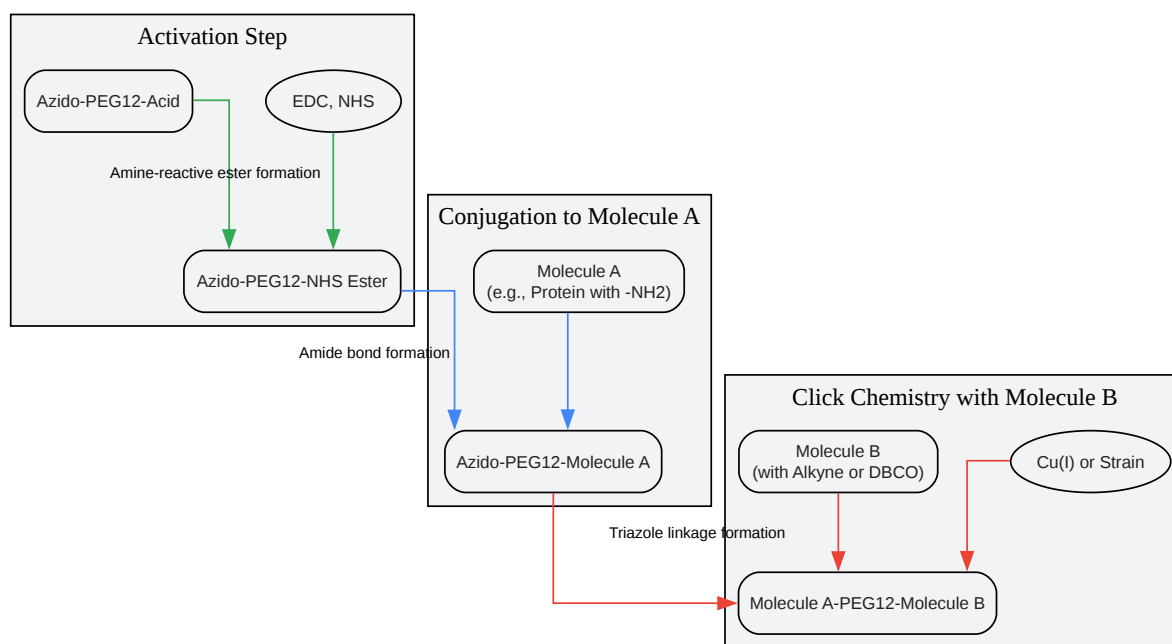
- **Azido-PEG12-acid** conjugated molecule
- DBCO-modified molecule
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Reaction Setup:
 - Dissolve the azido-modified molecule and the DBCO-modified molecule in the Reaction Buffer. A 1:1.5 to 1:3 molar ratio of azide to DBCO is a common starting point.
- Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
- Purification: Purify the final conjugate using standard chromatography techniques to remove any unreacted starting materials.

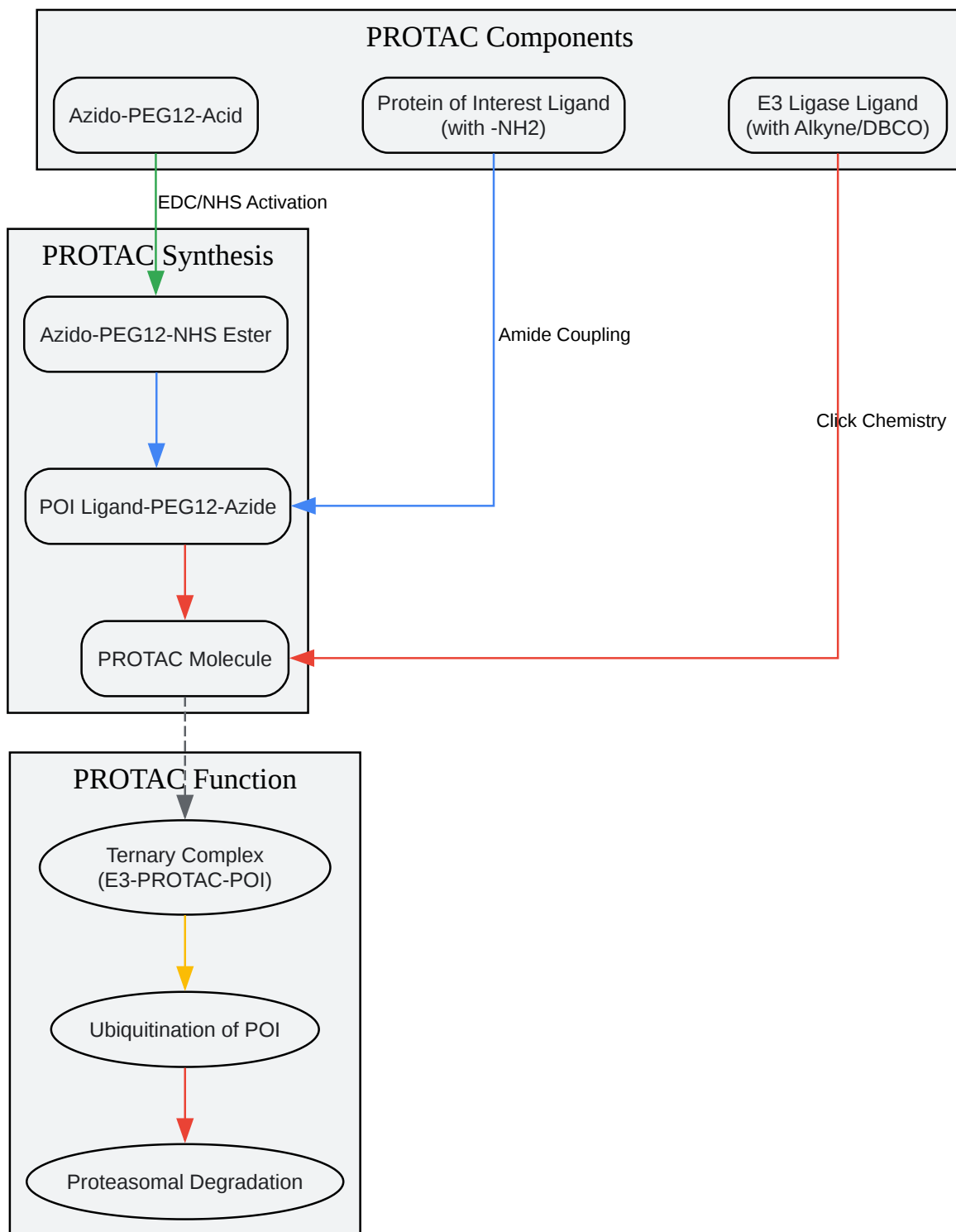
Mandatory Visualizations

The following diagrams illustrate the key processes involving **Azido-PEG12-acid**.



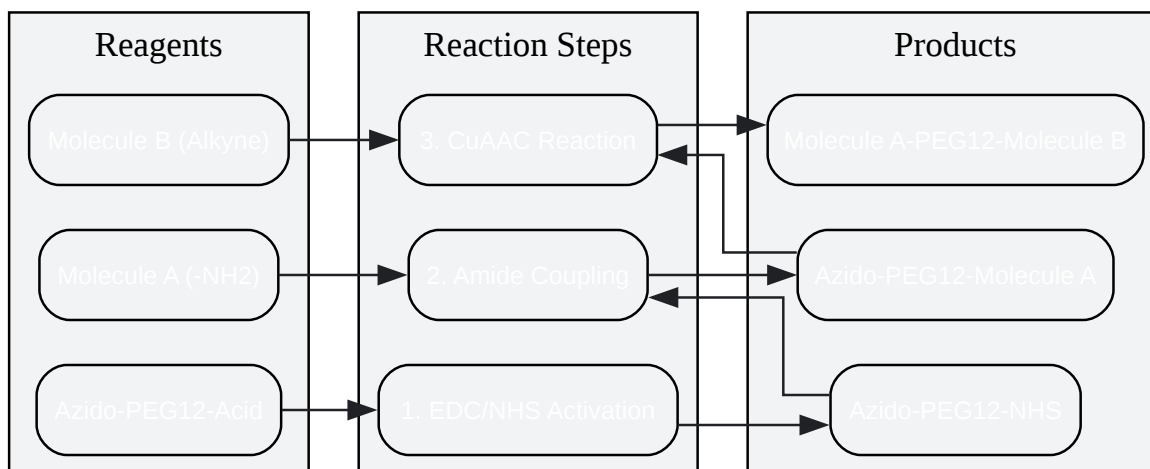
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Caption: General workflow for bioconjugation using **Azido-PEG12-acid**.



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Caption: Role of **Azido-PEG12-acid** in PROTAC synthesis and function.



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Caption: Logical relationship of reactions in a two-step conjugation.

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